N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is an intriguing synthetic compound with a complex structure that combines various chemical functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves multiple steps. One common approach is the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the azepan-1-yl moiety and the thiophen-2-ylacetamide group. Typically, this requires specific reagents, catalysts, and solvents under controlled conditions like temperature and pressure.
Industrial Production Methods
For industrial-scale production, the synthesis would likely involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. The use of automated systems and real-time monitoring could also ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are typically used. Reaction conditions such as temperature, solvent type, and pH need to be meticulously controlled.
Major Products
Depending on the reaction type, the products can include:
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols or amines.
Substitution products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic chemistry, it serves as a building block for the synthesis of more complex molecules. It can be utilized in reactions to create libraries of compounds for screening.
Biology
This compound can act as a ligand in studying protein-ligand interactions, aiding in drug discovery processes.
Medicine
Potential pharmacological activities could be explored, including its role as an enzyme inhibitor or a receptor modulator.
Industry
Applications could extend to materials science, where it could be used in the development of new polymers or as a precursor in the synthesis of functional materials.
Mechanism of Action
The compound's mechanism of action depends on its specific application:
In biological systems , it might interact with specific molecular targets like enzymes or receptors, affecting their activity.
The pathways involved could include binding to active sites, altering protein conformation, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with an azepan-1-yl and thiophen-2-ylacetamide moieties. This structural arrangement could result in distinct physical, chemical, and biological properties.
Similar Compounds
N-(2-(4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(4-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
What’s next on the horizon for your reading list?
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c26-17(12-15-6-5-11-27-15)20-7-10-25-19-16(13-23-25)18(21-14-22-19)24-8-3-1-2-4-9-24/h5-6,11,13-14H,1-4,7-10,12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPQOYXTUDFYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.